2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine
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Overview
Description
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazine ring substituted with a piperidine moiety, which is further functionalized with a trifluoromethylpyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine typically involves multiple steps. One common method starts with the reaction of 1,2-cyclohexanedione with 3-amino-5-trifluoromethylpyridine to form an intermediate. This intermediate is then subjected to further reactions to construct the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1: This compound also contains a trifluoromethylpyridine group and a piperidine ring.
®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone: This compound features a similar trifluoromethylpyridine group and is studied for its biological activities.
Uniqueness
2-[3-({[3-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O/c17-16(18,19)13-4-1-5-22-15(13)24-11-12-3-2-8-23(10-12)14-9-20-6-7-21-14/h1,4-7,9,12H,2-3,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKJUNNRYVWYDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CN=C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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